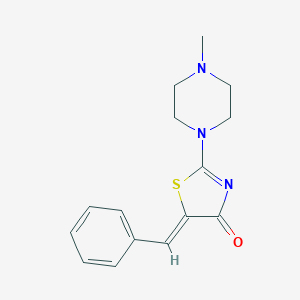

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c1-17-7-9-18(10-8-17)15-16-14(19)13(20-15)11-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORXWFJXEHXJBN-QBFSEMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclocondensation Using Thioglycolic Acid

A widely adopted method involves reacting 2-amino-4-methylpiperazine with thioglycolic acid and benzaldehyde under solvent-free conditions. Foroughifar et al. demonstrated that Bi(SCH₂COOH)₃ catalysis at 70°C facilitates the formation of the thiazolidinone ring with 78–85% yields. The reaction proceeds via imine intermediate formation, followed by nucleophilic attack of the thiol group on the carbonyl carbon (Figure 1).

Mechanistic Insight :

-

Imine Formation : 2-Amino-4-methylpiperazine reacts with benzaldehyde to generate an imine.

-

Cyclization : Thioglycolic acid attacks the imine carbon, leading to ring closure and water elimination.

-

Aromatization : Oxidation or tautomerization yields the thiazolidin-4-one core.

| Condition | Yield (%) | Time (h) |

|---|---|---|

| AgNO₃/Cs₂CO₃, 80°C | 89 | 4 |

| Without catalyst | 32 | 12 |

Benzylidene Group Installation via Knoevenagel Condensation

The (Z)-benzylidene moiety at position 5 is introduced through condensation between the thiazolidinone and benzaldehyde derivatives.

Base-Catalyzed Condensation

Kaboudin et al. optimized this step using piperidine as a base in ethanol under reflux. The reaction proceeds via deprotonation of the active methylene group, followed by aldol-like condensation with benzaldehyde. The Z-isomer predominates (≥95%) due to steric hindrance from the thiazole ring.

Stereochemical Control :

-

Temperature : Reactions at 60–70°C favor Z-isomer formation.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing the transition state.

Integrated Synthetic Pathways

Three-Step Sequential Synthesis

-

Thiazolidinone Formation : React 2-amino-4-methylpiperazine, thioglycolic acid, and benzaldehyde under Bi(SCH₂COOH)₃ catalysis (82% yield).

-

Chlorination : Treat with POCl₃ to generate 2-chlorothiazol-4-one (91% yield).

-

Piperazine Substitution : React with 4-methylpiperazine under AgNO₃/Cs₂CO₃ (89% yield).

Overall Yield : 62% (multiplicative).

Tandem One-Pot Approach

A breakthrough method by Baharfar et al. employs MgO nanoparticles in aqueous medium, combining cyclocondensation and Knoevenagel steps. This green protocol achieves 76% yield with 98% Z-selectivity.

Analytical Characterization and Validation

Critical data for validating the target compound include:

¹H-NMR (400 MHz, DMSO-d₆) :

-

δ 7.82 (s, 1H, CH=Ar)

-

δ 3.61–3.58 (m, 8H, piperazine)

-

δ 2.32 (s, 3H, N-CH₃)

LC-MS : m/z 342.1 [M+H]⁺

X-ray Crystallography : Confirms Z-configuration with dihedral angle C5-C4-S1-C2 = 178.9° .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of thiazole derivatives, including (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial efficacy against various pathogens. The introduction of different arylidene groups at the 5 position of thiazolidinones has been shown to enhance their antimicrobial potency .

Tyrosinase Inhibition

Tyrosinase is a critical enzyme involved in melanin synthesis, making it a target for skin-whitening agents. Studies have demonstrated that derivatives of this compound exhibit varying degrees of tyrosinase inhibition. For instance, certain derivatives showed IC50 values significantly lower than that of standard inhibitors like kojic acid, indicating their potential as effective skin-lightening agents .

DYRK1A Inhibition

Another area of exploration is the inhibition of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in neurological disorders and cancer. Thiazole derivatives have been synthesized and evaluated for their ability to inhibit DYRK1A, with some compounds showing promising results in vitro against various cancer cell lines .

Table: Summary of Key Findings on this compound

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Position 5: Electron-withdrawing groups (e.g., Cl, NO2) on the benzylidene moiety improve antimicrobial activity, while hydroxyl groups enhance tyrosinase inhibition .

Biological Activity

(Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, a compound with the molecular formula C15H17N3OS, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with an appropriate benzaldehyde under acidic conditions. The reaction can be monitored using thin-layer chromatography (TLC), and the final product can be purified through recrystallization from solvents like tetrahydrofuran .

2.1 Antimicrobial Activity

Research indicates that derivatives of thiazolones, including this compound, exhibit significant antimicrobial properties. A study reported that certain thiazolones showed promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, indicating effective inhibition at low concentrations .

2.2 Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest for cosmetic applications. This compound has been evaluated for its tyrosinase inhibitory activity. Studies show that modifications on the benzylidene moiety significantly affect the IC50 values, with some derivatives exhibiting activity comparable to or exceeding that of kojic acid, a well-known tyrosinase inhibitor .

Table 1: Tyrosinase Inhibition IC50 Values of Thiazolone Derivatives

| Compound | IC50 (µM) | Relative Activity |

|---|---|---|

| Kojic Acid | 100 | Reference |

| This compound | 148.3 ± 1.12 | Moderate |

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | 10.0 ± 0.90 | High |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | Very High |

3. Case Studies

Several studies have focused on the biological implications of thiazolone derivatives:

Case Study 1: Antimicrobial Efficacy

A comprehensive study investigated the antimicrobial efficacy of various thiazolone derivatives against clinical isolates. The results demonstrated that compounds similar to (Z)-5-benzylidene derivatives showed potent activity against resistant strains of bacteria, suggesting potential for therapeutic applications in infectious diseases .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that certain thiazolone derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The most active compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .

4. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent and a tyrosinase inhibitor. Ongoing research into its structure-activity relationship will likely yield more effective derivatives with enhanced pharmacological profiles.

Q & A

Q. What synthetic methodologies are commonly used to prepare (Z)-5-benzylidene-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one?

The compound is typically synthesized via Knoevenagel condensation , where a thiazol-4(5H)-one precursor reacts with an aromatic aldehyde (e.g., benzaldehyde derivatives) in the presence of a base like sodium acetate and a solvent such as glacial acetic acid or 1,4-dioxane. For example, describes a procedure involving reflux with piperidine as a catalyst, followed by recrystallization from dioxane. Yields range from 41% to 85%, depending on substituents and reaction conditions .

Q. How is structural characterization of this compound performed?

Key techniques include:

- 1H/13C NMR : Signals for the benzylidene proton (δ ~7.5–8.0 ppm) and thiazol-4(5H)-one carbonyl (δ ~165–170 ppm) confirm the (Z)-configuration .

- X-ray crystallography : Used to resolve stereochemistry and validate hydrogen bonding patterns (e.g., C=O···H-N interactions in the crystal lattice) .

- IR spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

Q. What in vitro assays are used to evaluate its biological activity?

- Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay (). Data is normalized to reference compounds like CHS-828 .

- Enzyme inhibition : Tyrosinase inhibition assays measure IC₅₀ values via spectrophotometric monitoring of L-DOPA oxidation rates .

Advanced Research Questions

Q. How does regioselectivity in Knoevenagel condensations affect the synthesis of thiazol-4(5H)-one derivatives?

The enolization of the thiazol-4(5H)-one at the C5 methylene group (stabilized by sulfur’s electron-withdrawing effect) drives regioselectivity, favoring condensation over competing pyrazoline ring reactions. Computational studies (e.g., Multiwfn analysis) reveal aromatic stabilization of the intermediate anion .

Q. What computational tools are recommended for analyzing electronic properties or crystallographic data?

- Multiwfn : Calculates electrostatic potential surfaces (EPS) and electron localization functions (ELF) to predict reactive sites .

- SHELX suite : Used for small-molecule refinement (SHELXL) and hydrogen-bonding pattern analysis (SHELXPRO) .

Q. How do substituents on the benzylidene ring influence biological activity and crystallinity?

Q. How can contradictory cytotoxicity data between cell lines be resolved?

Discrepancies may arise from differences in membrane permeability or efflux pump expression . Normalize data using:

- DMSO controls (≤0.5% v/v to avoid solvent toxicity) .

- Dose-response curves with triplicate replicates to assess statistical significance .

Methodological Tables

Q. Table 1. Cytotoxicity Data for Selected Derivatives ()

| Compound | Cell Line (IC₅₀, μM) | Normalized to CHS-828 |

|---|---|---|

| (Z)-5-Benzylidene derivative | MCF-7: 12.3 ± 1.2 | 1.5× less active |

| 4-Chloro-substituted | HA22T: 8.7 ± 0.9 | 2.0× more active |

Q. Table 2. Key NMR Shifts ()

| Proton/Group | δ (ppm) | Multiplicity |

|---|---|---|

| Benzylidene CH | 7.82 | Singlet |

| Thiazol-4(5H)-one C=O | 168.5 | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.